8-[(2E)-2-Benzylidenehydrazinyl]-7-[(2-chlorophenyl)methyl]-3-methylpurine-2,6-dione
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Overview
Description
8-[(2E)-2-Benzylidenehydrazinyl]-7-[(2-chlorophenyl)methyl]-3-methylpurine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a benzylidenehydrazinyl group, a chlorophenylmethyl group, and a methylpurine core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(2E)-2-Benzylidenehydrazinyl]-7-[(2-chlorophenyl)methyl]-3-methylpurine-2,6-dione typically involves multiple steps:
Formation of the Purine Core: The initial step involves the synthesis of the purine core, which can be achieved through the condensation of appropriate amines and aldehydes under controlled conditions.
Introduction of the Benzylidenehydrazinyl Group: This step involves the reaction of the purine core with benzylidenehydrazine in the presence of a suitable catalyst, often under reflux conditions.
Attachment of the Chlorophenylmethyl Group: The final step includes the alkylation of the intermediate compound with a chlorophenylmethyl halide, typically using a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
8-[(2E)-2-Benzylidenehydrazinyl]-7-[(2-chlorophenyl)methyl]-3-methylpurine-2,6-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenylmethyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
8-[(2E)-2-Benzylidenehydrazinyl]-7-[(2-chlorophenyl)methyl]-3-methylpurine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 8-[(2E)-2-Benzylidenehydrazinyl]-7-[(2-chlorophenyl)methyl]-3-methylpurine-2,6-dione exerts its effects involves interactions with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 8-[(2E)-2-Benzylidenehydrazinyl]-7-[(2-fluorophenyl)methyl]-3-methylpurine-2,6-dione
- 8-[(2E)-2-Benzylidenehydrazinyl]-7-[(2-bromophenyl)methyl]-3-methylpurine-2,6-dione
Uniqueness
8-[(2E)-2-Benzylidenehydrazinyl]-7-[(2-chlorophenyl)methyl]-3-methylpurine-2,6-dione is unique due to the presence of the chlorophenylmethyl group, which can influence its reactivity and biological activity compared to its analogs with different substituents.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and mechanisms of action
Properties
CAS No. |
1007086-69-2 |
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Molecular Formula |
C20H17ClN6O2 |
Molecular Weight |
408.85 |
IUPAC Name |
8-[(2E)-2-benzylidenehydrazinyl]-7-[(2-chlorophenyl)methyl]-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C20H17ClN6O2/c1-26-17-16(18(28)24-20(26)29)27(12-14-9-5-6-10-15(14)21)19(23-17)25-22-11-13-7-3-2-4-8-13/h2-11H,12H2,1H3,(H,23,25)(H,24,28,29)/b22-11+ |
InChI Key |
ZRAWOQQVEOELQR-SSDVNMTOSA-N |
SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NN=CC3=CC=CC=C3)CC4=CC=CC=C4Cl |
solubility |
not available |
Origin of Product |
United States |
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